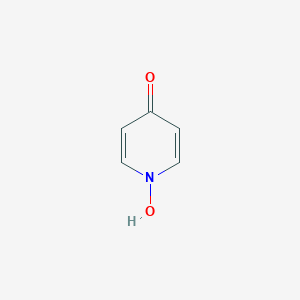

4-Hydroxypyridine 1-oxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDOCXYTOYFYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60900991 | |

| Record name | NoName_38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60900991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-62-6 | |

| Record name | 4-Hydroxypyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-4-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypyridine 1-oxide

This guide provides a comprehensive technical overview of 4-Hydroxypyridine 1-oxide, a versatile heterocyclic compound with significant applications in research and development, particularly in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, identified by the CAS number 6890-62-6 , is a pyridine N-oxide derivative that has garnered considerable interest in organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the N-oxide functionality and the hydroxyl group, make it a valuable building block for the synthesis of a wide range of more complex molecules.[2][3] The N-oxide group enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution, while the hydroxyl group provides a handle for further functionalization.[4] This guide will explore the fundamental aspects of this compound, providing a robust resource for its effective utilization in a laboratory setting.

Chemical and Physical Properties

This compound exists in tautomeric equilibrium with its corresponding pyridone form, 1-hydroxy-4(1H)-pyridone. In solution and the solid state, the pyridone tautomer is generally favored due to intermolecular hydrogen bonding.[5] The prevalence of a specific tautomer can be influenced by the solvent and the physical state.

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 6890-62-6 | |

| Molecular Formula | C₅H₅NO₂ | |

| Molecular Weight | 111.10 g/mol | |

| Appearance | Light brown to off-white powder | |

| Solubility | Soluble in water, ethanol, chloroform, and carbon tetrachloride; slightly soluble in benzene and ether. | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 4-hydroxypyridine. The N-oxidation of pyridines is a well-established transformation in organic chemistry, often employing peroxy acids as the oxidizing agent.

General Synthesis Workflow

The overall workflow for the synthesis of this compound from its pyridine precursor is illustrated below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation of 4-Hydroxypyridine

This protocol describes a common method for the N-oxidation of 4-hydroxypyridine using peracetic acid generated in situ from hydrogen peroxide and acetic acid.[6][7]

Materials:

-

4-Hydroxypyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxypyridine (1 equivalent) in glacial acetic acid.

-

Slowly add a 30% solution of hydrogen peroxide (1.1 to 1.5 equivalents) to the stirring solution. The addition should be done cautiously as the reaction can be exothermic.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Causality behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the formation of peracetic acid from hydrogen peroxide.

-

Excess Hydrogen Peroxide: A slight excess of the oxidizing agent is used to ensure complete conversion of the starting material.

-

Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a reasonable reaction rate without promoting decomposition of the product or the oxidizing agent.

-

Neutralization and Extraction: The workup procedure is designed to remove the acidic solvent and unreacted reagents, isolating the desired N-oxide product.

Reactivity of this compound

The presence of the N-oxide and hydroxyl groups significantly influences the reactivity of the pyridine ring.

Tautomerism

As previously mentioned, this compound exists in equilibrium with its tautomer, 1-hydroxy-4(1H)-pyridone. This equilibrium is a key aspect of its chemistry and can affect its reactivity in different chemical environments.

Caption: Tautomeric equilibrium of this compound.

Electrophilic Aromatic Substitution

The N-oxide group is an activating group for electrophilic aromatic substitution at the 4-position. However, in this compound, this position is already substituted. The interplay between the activating N-oxide and hydroxyl groups directs electrophiles to the 2- and 6-positions.

Nucleophilic Aromatic Substitution

The N-oxide functionality also activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[6] This reactivity is valuable for introducing a variety of substituents onto the pyridine ring.

A representative nucleophilic substitution reaction is depicted below:

Caption: General pathway for nucleophilic substitution on this compound.

Applications in Drug Development and Research

This compound and its derivatives are important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their potential to engage in various biological interactions.

-

Antimicrobial Agents: Certain derivatives of pyridine N-oxide have shown antimicrobial activity. For instance, 4-alanylpyridine-N-oxide has been reported to have antibacterial effects.[8] The N-oxide moiety can be crucial for the biological activity, potentially acting as a prodrug that is reduced in vivo.[8]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for designing enzyme inhibitors. The hydroxyl and N-oxide groups can participate in hydrogen bonding interactions within the active site of a target enzyme.

-

Metal Chelators: The hydroxypyridinone scaffold, which is tautomeric with hydroxypyridine, is a well-known metal chelating agent. This property is being explored for the development of therapeutic agents for diseases related to metal ion imbalance and for the design of radiopharmaceuticals.

-

Building Block in Synthesis: this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9][2][3][10] Its reactivity allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Spectroscopic Analysis

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons provide information about the substitution pattern and the electronic environment of the ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing N-oxide group and the electron-donating hydroxyl group. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the aromatic ring, and the N-O stretching of the N-oxide functionality. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent peak for the molecular ion is expected at m/z 111.[1] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1]

Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

References

-

Pyridine N-Oxide-structure - ChemTube3D. Available at: [Link]

-

Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. - ResearchGate. Available at: [Link]

-

Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones* - Vanderbilt University. Available at: [Link]

-

4-Hydroxypyridine-Tautomerism - ChemTube3D. Available at: [Link]

-

pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). - ResearchGate. Available at: [Link]

-

4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis. Available at: [Link]

- WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents.

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

-

The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available at: [Link]

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.

-

4-Pyridinol, 1-oxide | C5H5NO2 | CID 23321 - PubChem. Available at: [Link]

-

Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

-

Pyridine N-Oxides - Baran Lab. Available at: [Link]

-

4-Hydroxypyridine: Benefits and Preparation Process by Manufacturer. Available at: [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

-

4‑Hydroxypyridine: A Hidden Gem in Drugs - Bulat Pharmaceutical. Available at: [Link]

-

Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination) - ChemTube3D. Available at: [Link]

-

Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction - ResearchGate. Available at: [Link]

-

(PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups - ResearchGate. Available at: [Link]

-

Direct evidence for the existence of both tautomeric forms of 4-hydroxypyridines in the solid state - RSC Publishing. Available at: [Link]

-

Why is 4-hydroxypyridine more acidic than benzoic acid? - Chemistry Stack Exchange. Available at: [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. Available at: [Link]

Sources

- 1. 4-Pyridinol, 1-oxide | C5H5NO2 | CID 23321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. baranlab.org [baranlab.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Pyridinol 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Pyridinol 1-oxide, also known as 4-hydroxypyridine N-oxide, is a heterocyclic compound with significant applications in medicinal chemistry, coordination chemistry, and materials science. Its unique electronic structure, arising from the presence of both a hydroxyl group and an N-oxide moiety on a pyridine ring, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive technical overview of these properties, including detailed experimental protocols and an analysis of the causality behind methodological choices, to support researchers in leveraging this versatile molecule.

Core Molecular and Physical Characteristics

The fundamental properties of 4-pyridinol 1-oxide are summarized below, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties of 4-Pyridinol 1-Oxide

| Property | Value |

| Molecular Formula | C₅H₅NO₂[1][2][3] |

| Molecular Weight | 111.10 g/mol [1][4] |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 150-151 °C[5][6] |

| Boiling Point | Decomposes |

| Solubility | Soluble in water[5][6] |

| pKa (of conjugate acid) | ~0.8[7] |

These properties highlight 4-pyridinol 1-oxide as a stable, water-soluble solid at room temperature, which is a key consideration for its use in biological and aqueous systems.

Synthesis and Structural Elucidation

The reliable synthesis and characterization of 4-pyridinol 1-oxide are critical for its application in research and development.

Standard Synthesis Protocol: Oxidation of 4-Hydroxypyridine

The most prevalent synthetic route involves the N-oxidation of 4-hydroxypyridine.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 4-hydroxypyridine in glacial acetic acid.

-

Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: Heat the mixture to 85°C and maintain this temperature for several hours.[8]

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and remove the acetic acid under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or water to yield pure 4-pyridinol 1-oxide.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of 4-pyridinol 1-oxide.

Expertise & Experience Insights:

-

Choice of Oxidant: Peracetic acid, formed in situ from hydrogen peroxide and acetic acid, is a highly effective and relatively safe oxidant for this transformation.[8] Other peroxy acids can also be employed.[7]

-

Solvent System: Glacial acetic acid serves as both a solvent and a catalyst.

-

Temperature Control: Maintaining the reaction at a consistent temperature is crucial for preventing over-oxidation and decomposition of the product.

Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Pyridinol 1-Oxide

| Technique | Key Features |

| ¹H NMR (in D₂O) | δ ~7.9 ppm (d, 2H, H-2,6), δ ~6.6 ppm (d, 2H, H-3,5)[9] |

| ¹³C NMR | Signals corresponding to the five distinct carbon environments. |

| IR Spectroscopy | Characteristic N-O stretching vibration. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 111.[10] |

Authoritative Grounding: The provided NMR shifts are consistent with the electron-donating nature of the N-oxide group, which shields the protons on the pyridine ring relative to the parent pyridine N-oxide.[11]

Chemical Reactivity and Applications

The chemical behavior of 4-pyridinol 1-oxide is dictated by the interplay of the electron-donating N-oxide and the versatile hydroxyl group.

Reactivity Profile

-

Electrophilic and Nucleophilic Substitution: The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions.[7][12] This dual reactivity allows for a wide range of functionalization reactions.

-

Coordination Chemistry: The N-oxide oxygen and the hydroxyl group can act as ligands, forming stable complexes with various metal ions. This property is exploited in the development of new catalysts and materials.

Diagram 2: Reactivity Map

Caption: Key reaction pathways of 4-pyridinol 1-oxide.

Applications

The unique properties of 4-pyridinol 1-oxide have led to its use in several high-impact areas:

-

Drug Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including antihypertensive, anticoagulant, and anti-inflammatory drugs.[13]

-

Agrochemicals: It is a key intermediate in the production of insecticides, fungicides, and herbicides.[13]

-

Peptide Synthesis: The related compound, 2-pyridinol 1-oxide (HOPO), is utilized as a peptide coupling agent.[14]

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Identification: 4-Pyridinol 1-oxide is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[15][16]

-

Storage: Store in a cool, dry, and well-ventilated area.[15][16]

Conclusion

4-Pyridinol 1-oxide is a compound of significant scientific interest due to its versatile chemical nature and broad range of applications. This guide has provided a detailed overview of its core physical and chemical properties, synthesis, and reactivity, grounded in authoritative references. By understanding these fundamental characteristics, researchers can confidently and safely employ 4-pyridinol 1-oxide to advance their scientific objectives.

References

-

National Center for Biotechnology Information. (n.d.). 4-Pyridinol, 1-oxide. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxypyridinone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinol-1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-hydroxypyridine-N-oxide.

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinol-1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Hydroxypyridine: Benefits and Preparation Process by Manufacturer. Retrieved from [Link]

Sources

- 1. 4-Pyridinol, 1-oxide | C5H5NO2 | CID 23321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridinol-1-oxide [webbook.nist.gov]

- 3. 4-Pyridinol-1-oxide [webbook.nist.gov]

- 4. Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Pyridinol N-oxide(6602-28-4) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. baranlab.org [baranlab.org]

- 13. nbinno.com [nbinno.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-Hydroxypyridine 1-oxide

This guide provides a comprehensive technical overview of 4-Hydroxypyridine 1-oxide, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, synthesis, and its emerging role in pharmaceutical sciences.

Molecular Identity and Structure

This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. The introduction of a hydroxyl group and an N-oxide functionality significantly alters its electronic properties and chemical reactivity, making it a valuable scaffold in medicinal chemistry.

Nomenclature and Identification

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | 1-hydroxypyridin-4-one | [PubChem][1] |

| Molecular Formula | C₅H₅NO₂ | [PubChem][1] |

| Molecular Weight | 111.10 g/mol | [PubChem][1] |

| CAS Number | 6890-62-6 | [NIST][2] |

| SMILES | C1=CN(C=CC1=O)O | [PubChem][1] |

| InChIKey | NCDOCXYTOYFYHI-UHFFFAOYSA-N | [PubChem][1] |

| Synonyms | 4-Hydroxypyridine N-oxide, 4-Pyridinol-1-oxide, n-hydroxy-4-pyridone | [PubChem][1] |

Tautomerism: A Critical Structural Consideration

A key feature of 4-hydroxypyridine and its N-oxide derivative is the existence of prototropic tautomerism. The molecule exists in equilibrium between the this compound form and the 1-hydroxy-4-pyridone form. Spectroscopic evidence and theoretical calculations indicate that the equilibrium strongly favors the pyridone tautomer in most solvents.[3][4] This is attributed to the aromaticity of the pyridone ring, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, and the presence of a strong carbon-oxygen double bond.[4] The IUPAC name, 1-hydroxypyridin-4-one, reflects this predominant form.[1]

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Computed Properties

The physicochemical properties of a compound are paramount in drug development, influencing its solubility, permeability, and ultimately, its pharmacokinetic profile.

| Property | Value | Source |

| XLogP3 | -1.7 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Topological Polar Surface Area | 40.5 Ų | [PubChem][1] |

| Formal Charge | 0 | [PubChem][1] |

| Monoisotopic Mass | 111.032028402 Da | [PubChem][1] |

The negative XLogP3 value indicates the hydrophilic nature of the molecule, suggesting good aqueous solubility. The presence of both hydrogen bond donors and acceptors contributes to its polarity and potential for interaction with biological macromolecules.

Synthesis of this compound

The synthesis of pyridine N-oxides is a well-established transformation in organic chemistry. The most common and direct method involves the oxidation of the corresponding pyridine derivative. For the synthesis of this compound, the oxidation of 4-hydroxypyridine is the most logical route.

General Synthetic Pathway: N-Oxidation

The N-oxidation of a pyridine ring is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the pyridine ring.

Caption: General workflow for the N-oxidation of 4-hydroxypyridine.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the N-oxidation of a pyridine derivative, adapted for the synthesis of this compound.[4]

Materials:

-

4-Hydroxypyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-hydroxypyridine in dichloromethane at 0-5 °C with stirring.

-

Addition of Oxidant: Slowly add a solution of 1.1 equivalents of m-chloroperoxybenzoic acid in dichloromethane to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The purity of the synthesized product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and its melting point should be compared with the literature value.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. Due to the symmetry of the molecule in its pyridone form, two sets of equivalent protons are anticipated. The protons adjacent to the carbonyl group (C2 and C6) would appear as one signal, and the protons adjacent to the nitrogen (C3 and C5) as another, both likely appearing as doublets. The hydroxyl proton on the nitrogen would appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration. For the related 4-methylpyridine N-oxide, the aromatic protons appear at approximately 7.12 and 8.13 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the ring. The carbonyl carbon (C4) would be significantly downfield. The other ring carbons would appear in the aromatic region. For 4-methylpyridine N-oxide, the ring carbons appear at approximately 126.6, 138.0, and 138.4 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 111.[1] Common fragmentation pathways may include the loss of an oxygen atom from the N-oxide group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands to expect include:

-

A broad O-H stretching band from the hydroxyl group.

-

A strong C=O stretching band characteristic of the pyridone tautomer.

-

C=C and C=N stretching vibrations from the aromatic ring.

Applications in Drug Development

The unique structural and electronic features of the this compound scaffold make it an attractive building block in medicinal chemistry.

Role as a Bioisostere and Pharmaceutical Intermediate

The N-oxide moiety can act as a bioisostere for other functional groups, modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high polarity of the N-oxide group can improve aqueous solubility and alter membrane permeability.[6] 4-Hydroxypyridine and its derivatives are used as intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including those for cardiovascular and antibiotic medications.[7]

Metal Chelation and Metalloenzyme Inhibition

Hydroxypyridones are well-known for their strong metal-chelating properties.[8] This has been exploited in the development of iron chelators for the treatment of iron overload disorders. The ability of the this compound scaffold to bind metal ions also makes it a promising candidate for the rational design of metalloenzyme inhibitors, which are important targets in various diseases, including cancer and infectious diseases.[8]

Prodrug Strategies and Drug Delivery

The N-oxide functionality can be utilized in prodrug design.[6] In the reductive environment of some tissues, the N-oxide can be converted back to the parent pyridine, releasing the active drug. Furthermore, the properties of 4-hydroxypyridine derivatives are being explored in advanced drug delivery systems to enhance targeted therapy.

Conclusion

This compound, predominantly existing as its 1-hydroxy-4-pyridone tautomer, is a molecule with a rich chemical profile. Its synthesis is straightforward, and its structure can be unambiguously confirmed through modern spectroscopic techniques. The unique combination of a hydrophilic N-oxide group and a metal-chelating hydroxypyridone core makes it a highly valuable scaffold for the development of new therapeutic agents. As our understanding of its properties and applications continues to grow, this compound is poised to play an increasingly important role in the future of drug discovery and development.

References

-

Młochowski, J., et al. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry, 81, 1869–1877.

-

PubChem. (n.d.). 4-Pyridinol, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinol-1-oxide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules. Retrieved from [Link]

-

Roy, S., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide. CN115160220A.

-

Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]

Sources

- 1. 4-Pyridinol, 1-oxide | C5H5NO2 | CID 23321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridinol-1-oxide [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 7. nbinno.com [nbinno.com]

- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-hydroxypyridin-4-one (4-Hydroxypyridine 1-oxide)

Introduction

1-hydroxypyridin-4-one, also known by its tautomeric name 4-hydroxypyridine 1-oxide, is a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique electronic structure, characterized by the presence of both a hydroxyl group and an N-oxide functionality, imparts a range of valuable properties, including potent metal-chelating abilities and utility as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-hydroxypyridin-4-one, with a focus on insights relevant to scientific professionals. The IUPAC name for this compound is 1-hydroxypyridin-4-one .[1] This nomenclature reflects the pyridinone tautomer, which is the predominant form in many contexts.

Chemical and Physical Properties

1-hydroxypyridin-4-one is a beige to light brown powder or solid with a molecular formula of C₅H₅NO₂ and a molecular weight of approximately 111.10 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-hydroxypyridin-4-one | [1] |

| Synonyms | This compound, 4-Pyridinol 1-oxide | [1] |

| CAS Number | 6890-62-6 | |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Melting Point | 140 - 147 °C | [2] |

| Boiling Point | 230 - 235 °C at 12 mmHg | [2] |

| Water Solubility | Soluble | [2] |

| pKa | 3.2 (at 20°C) | [3] |

| Appearance | Beige to light brown powder/solid | [2] |

The compound is hygroscopic and should be stored in a dry, well-ventilated place.[2]

Tautomerism

A critical aspect of the chemistry of 1-hydroxypyridin-4-one is its existence as a mixture of tautomers: the "one" form (1-hydroxypyridin-4-one) and the "ol" form (4-hydroxypyridine N-oxide). The equilibrium between these two forms is influenced by the solvent and the physical state. In solution and in the solid state, the pyridone form is generally favored due to intermolecular hydrogen bonding.[4] The ability of the lone pair of electrons on the nitrogen atom to delocalize into the ring contributes to the aromaticity and stability of the pyridone tautomer.[4]

Caption: Tautomeric equilibrium of 1-hydroxypyridin-4-one.

Synthesis of 1-hydroxypyridin-4-one and its Derivatives

Several synthetic routes to 1-hydroxypyridin-4-one and its derivatives have been reported, often starting from readily available precursors.

Synthesis from 4-Aminopyridine

A common laboratory-scale synthesis involves the diazotization of 4-aminopyridine followed by hydrolysis.

Caption: Synthetic pathway from 4-aminopyridine.

Experimental Protocol (Adapted from related syntheses):

-

Diazotization: 4-aminopyridine is dissolved in an aqueous solution of a strong mineral acid (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated to induce hydrolysis, replacing the diazonium group with a hydroxyl group to yield 4-hydroxypyridine.

-

N-Oxidation: The intermediate 4-hydroxypyridine is subsequently oxidized to the N-oxide. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like acetic acid.

-

Purification: The final product, 1-hydroxypyridin-4-one, is purified by recrystallization or column chromatography.

Synthesis of a Derivative from Kojic Acid

A well-established route to a functionalized 1-hydroxypyridin-4-one derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, utilizes the readily available starting material, kojic acid.[2] This multi-step synthesis is valuable for accessing derivatives with specific substitution patterns.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxypyridine 1-oxide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Hydroxypyridine 1-oxide, with a specialized focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies. We will explore the tautomeric nature of the molecule, detail its solubility profile in aqueous and organic media, and elucidate its degradation pathways under various stress conditions, including thermal, photochemical, and pH-driven degradation. This guide aims to equip scientists with the necessary knowledge for the effective handling, storage, and application of this compound in a research and development setting.

Core Physicochemical Properties and Tautomerism

This compound is a heterocyclic compound whose behavior is fundamentally governed by its unique electronic structure and capacity for tautomerism. Understanding these core properties is essential for predicting its interactions in various chemical systems.

A pivotal characteristic of this molecule is its existence as a mixture of tautomers: the N-oxide form (this compound) and the N-hydroxy form (1-hydroxy-4-pyridone). In solution and the solid state, the equilibrium generally favors the pyridone tautomer due to the stability conferred by the strong carbonyl bond and potential for intermolecular hydrogen bonding.[1][2] This equilibrium is crucial as it dictates the molecule's reactivity, acidity, basicity, and solubility.

Caption: Tautomeric equilibrium of this compound.

The key physicochemical properties are summarized in the table below. The low estimated LogP value (-1.300) highlights the compound's hydrophilic nature, which is a primary determinant of its solubility profile.[3]

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [4] |

| Molecular Weight | 111.10 g/mol | [4] |

| CAS Number | 6890-62-6 | [4] |

| Appearance | Beige to light brown powder or chunks | [3] |

| Melting Point | 150-151 °C | [3] |

| pKa (pyridinium) | ~3.2 (for parent 4-hydroxypyridine) | [3] |

| pKa (hydroxyl) | ~11 (for parent 4-hydroxypyridine) | [5] |

| logP (estimated) | -1.300 | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions, formulation development, and biological assays. Its profile is dominated by its high polarity.

Aqueous and Organic Solubility

Due to the presence of the N-oxide and hydroxyl functionalities, the molecule is capable of acting as both a hydrogen bond donor and acceptor, leading to high affinity for polar protic solvents.

-

Water: The compound is designated as soluble in water.[6] The polar N-oxide group and the hydroxyl group readily form hydrogen bonds with water molecules, facilitating dissolution.

-

Organic Solvents: It is soluble in polar organic solvents such as ethanol and acetone.[7] Solubility is reported to be slight in methanol and DMSO, which may reflect specific experimental conditions or the particular tautomeric form present.[3] For practical purposes, it should be considered a polar compound with limited solubility in non-polar aprotic solvents.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility. The rationale is to create a saturated solution at equilibrium, ensuring that the measured concentration represents the true solubility limit under the specified conditions. This protocol is adapted from established guidelines.[8][9][10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure that saturation is achieved and maintained throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[8][11] The use of at least two time points (e.g., 24h and 48h) serves as an internal validation; consistent concentration values indicate that equilibrium has been achieved.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at the same temperature to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a supernatant aliquot. It is imperative to avoid disturbing the solid pellet. For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Dilute the filtrate to a suitable concentration and analyze using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12][13] Construct a calibration curve with standards of known concentration to accurately determine the solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in pharmaceutical preparations. Forced degradation studies, as outlined by ICH guidelines, are the cornerstone of this evaluation.[14][15][16]

Thermal and pH-Dependent Stability

The compound is a solid that is stable under standard ambient temperatures.[17] However, it is susceptible to degradation under thermal stress. Thermal degradation studies are typically conducted at elevated temperatures (e.g., 40-80°C) to accelerate decomposition.[18] Given its structure, likely thermal decomposition products would include oxides of nitrogen and carbon.

The amphoteric nature of the parent 4-hydroxypyridine suggests that the N-oxide derivative will also exhibit pH-dependent stability.[7] Hydrolysis studies across a range of pH values (e.g., acidic, neutral, and basic conditions) are necessary to characterize its stability in solution. The rate of hydrolysis is often significantly affected by both pH and temperature.[16]

Photostability and Photochemical Degradation

Pyridine N-oxides are well-documented as being photosensitive.[19] This is a critical stability concern, necessitating protection from light during storage and handling.[17] Upon irradiation with UV light, pyridine N-oxides can undergo complex intramolecular rearrangements.[20][21]

The primary photochemical degradation pathway involves the excitation of the N-oxide, leading to the formation of a transient, high-energy oxaziridine intermediate. This intermediate is unstable and can rearrange to form various products, including 1,2-oxazepine derivatives.[20][21] This light-induced transformation represents a significant degradation route that must be controlled.

Caption: Simplified photochemical degradation pathway.

Practical Considerations and Analytical Workflows

Recommended Storage and Handling

Based on its known properties, this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[17] Crucially, it must be protected from light and moisture, as it is both photosensitive and potentially hygroscopic.[3][17] Storage under an inert atmosphere is recommended for long-term stability.[3]

Analytical Workflow for Stability Assessment

A robust stability-indicating analytical method is required to separate the intact compound from its degradation products. RP-HPLC is the technique of choice for this purpose.[13] A typical workflow for a forced degradation study provides a self-validating system by demonstrating the method's ability to resolve and quantify the analyte in the presence of its degradants.

Caption: Experimental workflow for a forced degradation study.

The goal is typically to achieve 5-20% degradation, which is sufficient to demonstrate method specificity without completely destroying the sample.[14][18] The analytical method of choice for separating and quantifying pyridine derivatives is often gas chromatography (GC) or high-performance liquid chromatography (HPLC).[22][23][24]

Conclusion

This compound is a polar, hydrophilic molecule with a complex chemical nature defined by its tautomeric equilibrium. Its high solubility in aqueous solutions and polar organic solvents makes it suitable for a variety of applications. However, its pronounced photosensitivity is a critical liability that necessitates stringent light-protective handling and storage. Furthermore, its stability is influenced by pH and temperature. A thorough understanding of these solubility and stability characteristics, validated through robust experimental protocols as described herein, is essential for any researcher or developer aiming to utilize this compound effectively and ensure the integrity of their experimental outcomes.

References

-

4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China. (n.d.). LookChem. Retrieved January 27, 2026, from [Link]

-

Why is 4-hydroxypyridine more acidic than benzoic acid? (2020). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

-

Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. (2007). Polish Journal of Chemistry. Retrieved January 27, 2026, from [Link]

-

4-Pyridone. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved January 27, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. Retrieved January 27, 2026, from [Link]

-

4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved January 27, 2026, from [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Photoreduction of pyridine N-oxide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 27, 2026, from [Link]

-

Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. Retrieved January 27, 2026, from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 27, 2026, from [Link]

-

4-Hydroxypyridine Degradation Pathway. (2007). Eawag Biodegradation/Metabolism Pathway Prediction System. Retrieved January 27, 2026, from [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. Retrieved January 27, 2026, from [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (2024). Scilit. Retrieved January 27, 2026, from [Link]

-

Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. Retrieved January 27, 2026, from [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. Retrieved January 27, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 27, 2026, from [Link]

-

Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]

-

Insights into the Excited-State Deactivation and Photoproduct Formation of Pyridine N-Oxides. (2023). ChemRxiv. Retrieved January 27, 2026, from [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022). International Journal of Creative Research Thoughts. Retrieved January 27, 2026, from [Link]

-

Photocatalytic deoxygenation of N–O bonds with rhenium complexes. (2020). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. Retrieved January 27, 2026, from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). World Health Organization. Retrieved January 27, 2026, from [Link]

-

Deoxygenation of Pyridine N-Oxides. (2008). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved January 27, 2026, from [Link]

-

Room Temperature Photodriven Ru(II)-Tripyridine Supramolecular Photosensitizer Synergistically Catalyzes Carbon Dioxide Cycloaddition with Metal Nanoclusters. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Pyridine Method number: PV2295. (1991). Occupational Safety and Health Administration. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. sepscience.com [sepscience.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. database.ich.org [database.ich.org]

- 16. ijcrt.org [ijcrt.org]

- 17. Page loading... [wap.guidechem.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. scilit.com [scilit.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. osha.gov [osha.gov]

The Enduring Legacy of Meisenheimer: A Technical Guide to the Historical Synthesis of Pyridine N-Oxides and Their Modern Applications

Abstract

This technical guide provides a comprehensive examination of the historical synthesis of pyridine N-oxides, pioneered by Jakob Meisenheimer in 1926. We delve into the foundational principles of this pivotal reaction, offering a detailed, step-by-step protocol for the classic oxidation of pyridines using peroxy acids. This guide bridges the historical context with contemporary applications, particularly within the pharmaceutical industry. By juxtaposing Meisenheimer's original approach with modern synthetic strategies, we offer researchers, scientists, and drug development professionals a nuanced understanding of the causality behind experimental choices and the evolution of this critical chemical transformation. The enduring relevance of pyridine N-oxides as versatile intermediates is highlighted through case studies in the synthesis of prominent pharmaceutical agents.

Introduction: The Genesis of Pyridine N-Oxides

The chemistry of heterocyclic compounds was significantly advanced by the work of German chemist Jakob Meisenheimer. In 1926, he first reported the synthesis of pyridine N-oxide, a discovery that unlocked new avenues for the functionalization of the otherwise chemically inert pyridine ring.[1][2][3][4] Meisenheimer's initial method involved the oxidation of pyridine using peroxybenzoic acid.[4] This transformation introduces a highly polar N-O bond, which fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. This enhanced reactivity has cemented the role of pyridine N-oxides as crucial intermediates in organic synthesis, with profound implications for the development of pharmaceuticals and other functional materials.[5][6]

The Meisenheimer Synthesis: A Classic Approach

The historical synthesis of pyridine N-oxides, as established by Meisenheimer and subsequently refined, relies on the direct oxidation of the pyridine nitrogen by a peroxy acid. Peracetic acid and peroxybenzoic acid have been the traditional reagents of choice for this transformation.[4]

Reaction Mechanism: A Nucleophilic Attack

The underlying mechanism of the Meisenheimer synthesis is a nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the N-O bond and the concomitant release of a carboxylic acid molecule.

}

Figure 1: Generalized mechanism of pyridine N-oxidation.Historical Protocol: Synthesis of Pyridine N-Oxide with Peracetic Acid

The following protocol is a well-established method for the synthesis of pyridine N-oxide, adapted from a procedure published in Organic Syntheses. This self-validating system provides a reliable and reproducible method for laboratory-scale preparation.

Safety Precautions:

-

Peracetic acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

-

Work in a well-ventilated fume hood.

Materials and Equipment:

-

Pyridine

-

40% Peracetic acid in acetic acid

-

Isopropanol

-

Ether

-

1 L three-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Steam bath

-

Vacuum source

Step-by-Step Procedure:

-

Reaction Setup: In a 1 L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

-

Addition of Peracetic Acid: While stirring the pyridine, add 250 mL (285 g, 1.50 moles) of 40% peracetic acid at a rate that allows the temperature to rise to and be maintained at 85°C. This addition typically takes 50-60 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.

-

Isolation of the Hydrochloride Salt: Convert the resulting pyridine N-oxide acetate to the hydrochloride salt by bubbling a slight excess of gaseous hydrogen chloride into the reaction mixture.

-

Removal of Acetic Acid: Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

-

Purification: Purify the residual pyridine N-oxide hydrochloride by refluxing for 30 minutes with 300 mL of isopropyl alcohol.

-

Crystallization and Filtration: Cool the solution to room temperature to allow for crystallization. Filter the colorless crystals.

-

Washing and Drying: Wash the crystals with 50 mL of isopropyl alcohol followed by 50 mL of ether. Dry the purified pyridine N-oxide hydrochloride.

Modern Synthetic Approaches: An Evolution in Efficiency and Safety

While the historical methods are robust, modern organic synthesis has driven the development of a diverse array of reagents for the N-oxidation of pyridines. These newer methods often offer improved safety profiles, higher yields, and broader substrate scope.

| Oxidizing Agent/System | Advantages | Disadvantages |

| Peroxy Acids (e.g., m-CPBA) | Readily available, generally high yielding. | Can be explosive, especially in concentrated form; requires careful temperature control. |

| Hydrogen Peroxide/Acetic Acid | Cost-effective and readily available reagents. | Can require elevated temperatures and longer reaction times. |

| Hydrogen Peroxide/Metal Catalysts (e.g., MTO, Mn(TDCPP)Cl) | High yields and chemoselectivity, often under mild conditions.[7] | Metal catalysts can be expensive and may require removal from the final product. |

| Caro's Acid (H₂SO₅) | Can be used in aqueous solutions and over a wide pH range.[7] | A strong acid that may not be suitable for acid-sensitive substrates. |

| Dimethyldioxirane (DMDO) | A powerful oxidizing agent that works under mild conditions.[7] | Can be unstable and requires careful preparation and handling. |

| Oxaziridines | Versatile and powerful oxidizing agents.[7] | Can be expensive and not readily available in large quantities. |

}

Figure 2: Comparison of historical and modern N-oxidation reagents.Applications in Drug Development: The Pyridine N-Oxide as a Key Intermediate

The true value of Meisenheimer's discovery is most evident in the field of drug development. The N-oxide functionality serves as a powerful tool for medicinal chemists, enabling the synthesis of complex molecular architectures that would be otherwise difficult to access.

Case Study: The Synthesis of Minoxidil

Minoxidil, a widely used medication for the treatment of hair loss, is a prime example of a pharmaceutical synthesized via a pyridine N-oxide intermediate. The N-oxide is crucial for activating the pyrimidine ring, facilitating the subsequent nucleophilic substitution.

Synthetic Workflow for Minoxidil:

-

N-Oxidation: 2,4-Diamino-6-chloropyrimidine is oxidized to 2,4-diamino-6-chloropyrimidine-3-oxide. This can be achieved using various oxidizing agents, including m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[8]

-

Nucleophilic Substitution: The resulting N-oxide is then reacted with piperidine. The N-oxide group activates the C6 position, allowing for the displacement of the chloro substituent by piperidine.

-

Final Product: This reaction yields Minoxidil (2,4-diamino-6-piperidinopyrimidine 1-oxide).

}

Figure 3: Synthetic pathway to Minoxidil via a pyridine N-oxide intermediate.Other Notable Pharmaceutical Examples

-

Omeprazole: This proton pump inhibitor is synthesized using a pyridine N-oxide intermediate to facilitate the introduction of a hydroxymethyl group.[9]

-

Chloroquine: While not a direct N-oxide, its synthesis can involve intermediates derived from quinoline N-oxide chemistry.

-

Zinc Pyrithione: An antifungal and antibacterial agent where the N-oxide is a key feature of the final molecule.[5]

Conclusion: A Lasting Contribution to Synthetic Chemistry

Jakob Meisenheimer's pioneering work on the synthesis of pyridine N-oxides represents a cornerstone of heterocyclic chemistry. The simple yet profound transformation he discovered has empowered chemists for a century, providing a versatile and indispensable tool for the synthesis of a wide array of complex molecules. From its historical roots in peroxy acid oxidations to its modern applications in the synthesis of life-saving medicines, the legacy of the Meisenheimer synthesis continues to be a testament to the enduring power of fundamental chemical discovery. This guide serves as a resource for researchers to understand and apply this foundational reaction, bridging the gap between historical knowledge and contemporary innovation.

References

- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.

-

Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available at: [Link]

-

Pyridine N-Oxides - Baran Lab. Available at: [Link]

- CN107235919B - Process for synthesizing minoxidil - Google Patents.

-

Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. Available at: [Link]

-

United States Patent (19) - Googleapis.com. Available at: [Link]

-

(PDF) 2-Chloro-4-nitropyridine N-oxide - ResearchGate. Available at: [Link]

-

Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. - eScholarship@McGill. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

-

Pyridine-4-carboxamidoxime N-oxide - IUCr Journals. Available at: [Link]

-

Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate. Available at: [Link]

- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

-

Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines - ResearchGate. Available at: [Link]

-

Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. Available at: [Link]

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. Available at: [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium. Available at: [Link]

-

Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide - Justia Patents. Available at: [Link]

-

SYNTHESIS AND ANTIEXUDATIVE ACTIVITY OF N-ОXIDES 4-PYRIDINYLOXYSUBSTITUTED (BENZO)IMIDAZO[2,1-b][5][10]THIAZINES - NTSh. Available at: [Link]

-

Investigation of organic peroxides and their properties as energetic materials - ResearchGate. Available at: [Link]

-

Pyridine-N-oxide - Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. NTSh [ntsh-chem.github.io]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 9. medium.com [medium.com]

- 10. youtube.com [youtube.com]

Introduction: The Strategic Importance of N-Oxide and Hydroxyl Groups in Medicinal Chemistry

An In-Depth Technical Guide to the Electronic Properties of N-Oxide and Hydroxyl Groups for Drug Development Professionals

In the intricate process of drug design and development, the strategic incorporation of specific functional groups is paramount to optimizing a molecule's pharmacological profile. Among the most versatile and impactful moieties are the N-oxide and hydroxyl groups. While structurally simple, their profound influence on a molecule's electronic characteristics dictates critical physicochemical properties, including solubility, acidity/basicity, and lipophilicity. These properties, in turn, govern the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic behavior of a drug candidate.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core electronic properties of the N-oxide and hydroxyl groups. Moving beyond a mere description, we will analyze the causality behind their effects, compare their distinct electronic signatures, and provide field-proven experimental protocols for their characterization. As a Senior Application Scientist, the aim is to equip you with the foundational knowledge and practical insights required to leverage these functional groups for rational drug design and lead optimization.

Fundamental Electronic Properties: A Tale of Two Moieties

The utility of the N-oxide and hydroxyl groups stems from their complex and often dualistic electronic nature, which is a product of competing inductive and resonance effects.

The N-Oxide Group: A Zwitterionic Powerhouse

The N-oxide is formed by the oxidation of a tertiary nitrogen atom, resulting in a highly polar, dative N⁺–O⁻ bond.[1][2] This structure imparts a unique dual electronic character.[3]

-

Inductive Effect (σ-acceptor): Due to the high electronegativity of the oxygen atom, the N-oxide group exerts a strong electron-withdrawing inductive effect, pulling electron density away from adjacent atoms.[3]

-

Resonance Effect (π-donor): Simultaneously, the lone pairs on the oxygen atom can be delocalized into an adjacent π-system (like a pyridine ring), making the N-oxide a powerful π-donor. This resonance effect increases electron density at specific positions within the aromatic ring (e.g., the 2-, 4-, and 6-positions of a pyridine ring).[3]

This duality is critical; the N-oxide can stabilize adjacent positive charges via resonance while its inductive effect influences acidity and molecular interactions. The significant charge separation in the N⁺–O⁻ bond results in a large dipole moment (4.0 to 5.0 D), profoundly impacting solubility and interactions with biological macromolecules.[1]

Caption: Resonance delocalization in pyridine N-oxide.

The Hydroxyl Group: Context is Everything

The electronic effect of the hydroxyl (-OH) group is highly dependent on its molecular context.[4]

-

Aliphatic Hydroxyls (e.g., in Ethanol): When attached to a saturated (sp³) carbon, the hydroxyl group acts as an electron-withdrawing group primarily through induction, as oxygen is more electronegative than carbon.[4]

-

Aromatic Hydroxyls (Phenols): When attached to an aromatic ring (sp² carbon), the hydroxyl group acts as a potent electron-donating group. The lone pairs on the oxygen atom participate in resonance with the aromatic π-system, an effect that strongly outweighs its inductive pull. This donation of electron density activates the ring towards electrophilic substitution.[4]

Furthermore, the hydroxyl group is amphiprotic, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability is a cornerstone of its role in molecular recognition and drug-receptor binding.[5][6]

Comparative Analysis of Electronic Effects

Quantifying the electronic influence of substituents is essential for predictive drug design. Hammett constants (σ) provide a well-established scale for this purpose, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.[7]

| Property | N-Oxide (on Pyridine) | Hydroxyl (on Benzene) | Aliphatic Hydroxyl | Causality & Field Insights |

| Primary Inductive Effect | σ-acceptor (withdrawing) | σ-acceptor (withdrawing) | σ-acceptor (withdrawing) | Driven by the high electronegativity of the oxygen atom in both groups. |

| Primary Resonance Effect | π-donor (donating) | π-donor (donating) | N/A | Lone pair on oxygen delocalizes into the π-system, a key feature for aromatic systems. |

| Hammett Constant (σₚ) | +0.78 (for N⁺Me₃, similar) | -0.37 | N/A | The N-oxide's strong inductive effect dominates, making it net withdrawing. The hydroxyl's resonance effect dominates, making it strongly donating.[8] |

| Hammett Constant (σₘ) | +0.71 (for N⁺Me₃, similar) | +0.12 | N/A | At the meta position, resonance is minimal, so the inductive effect is the primary contributor for both groups.[8] |

| Hydrogen Bond Ability | Strong Acceptor | Donor & Acceptor | Donor & Acceptor | The N-oxide oxygen is a powerful H-bond acceptor. The hydroxyl group's dual nature is critical for forming specific, directional interactions in active sites.[1][5] |

Impact on Physicochemical Properties in Drug Design

The electronic signatures of these groups directly translate into measurable changes in key drug-like properties.

Acidity and Basicity (pKa)

The pKa of a functional group dictates its ionization state at physiological pH (~7.4), which in turn affects solubility, receptor binding, and cell permeability.

-

N-Oxides: The N-oxidation of a basic nitrogen, such as in pyridine, dramatically reduces its basicity. The pKa of the conjugate acid of pyridine is 5.25, whereas for pyridine N-oxide, it is approximately 0.8.[3] This >10,000-fold decrease in basicity is caused by the strong inductive withdrawal of the N⁺–O⁻ bond, which destabilizes the protonated form. This is a crucial tool for medicinal chemists to reduce the positive charge of a molecule at physiological pH, potentially mitigating off-target effects related to basicity.

-

Hydroxyls: Phenolic hydroxyls are weakly acidic (pKa ≈ 10), while aliphatic hydroxyls are essentially neutral (pKa ≈ 16-18). The acidity of phenols arises from the resonance stabilization of the resulting phenoxide anion.

Lipophilicity (logP) and Solubility

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME profile.

-

Both the N-oxide and hydroxyl groups are highly polar and capable of forming hydrogen bonds with water. Their introduction into a molecule almost invariably increases hydrophilicity, leading to:

Role in Pharmacokinetics and Pharmacodynamics

The electronic properties of N-oxide and hydroxyl groups are instrumental in defining a drug's interaction with its biological target and its fate within the body.

Caption: Influence of functional group properties on ADME.

Drug-Receptor Interactions

-

N-Oxide as a Bioisostere: The N-oxide is a recognized bioisostere of the carbonyl group.[10] Its oxygen atom is a strong hydrogen bond acceptor and can form critical interactions within an enzyme's active site. For instance, pyridine N-oxide derivatives have been successfully used as potent and selective inhibitors of Factor XIa, where the N-oxide oxygen interacts favorably with the oxyanion binding site.[1]

-

Hydroxyl Group Interactions: The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor allows it to form highly specific and directional interactions that can contribute several orders of magnitude to binding affinity.[6][11] However, this potential is balanced by a high desolvation penalty; if the hydroxyl group is not perfectly positioned to form favorable interactions, it can reduce binding affinity.[5]

Metabolism and Prodrug Strategies

-

Metabolic Fate: Aliphatic and aromatic hydroxyl groups are common sites for Phase I (oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism. While this often leads to inactivation and excretion, it can also be a metabolic liability. N-oxides are major metabolites of drugs containing tertiary amines, formed by cytochrome P450s and flavin-containing monooxygenases (FMOs).[12][13] This metabolic conversion can be reversible, with N-oxides sometimes being reduced back to the parent amine in vivo.[1]

-

Hypoxia-Activated Prodrugs: The N-oxide moiety is a key component in the design of hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, specific reductase enzymes can cleave the N-O bond, releasing a cytotoxic agent selectively at the target site.[2][9]

Experimental Protocols for Characterization

Accurate measurement of physicochemical properties is non-negotiable in drug development. The following protocols represent self-validating systems for determining pKa and logP.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant, allowing for the precise determination of the pKa at the half-equivalence point.[14][15]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture). Ensure the ionic strength is kept constant by adding a background electrolyte like 0.15 M KCl.[15]

-

Titration Setup: Place the sample solution in a jacketed reaction vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

Titration:

-

For an acidic compound, titrate with a standardized solution of NaOH (e.g., 0.1 M).

-